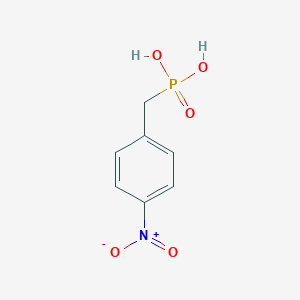
(4-Nitro-benzyl)-phosphonic acid
Vue d'ensemble
Description
(4-Nitro-benzyl)-phosphonic acid is a chemical compound that has garnered interest due to its unique structure and properties. It has been studied extensively for its potential applications and fundamental chemical behavior.
Synthesis Analysis
The synthesis of (4-Nitro-benzyl)-phosphonic acid involves several steps that have been documented in scientific literature. Boduszek and Halama (1998) explored the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, revealing insights into its chemical synthesis and transformations (Boduszek & Halama, 1998).
Molecular Structure Analysis
Wilk et al. (2014) conducted a comprehensive study on the crystal structure of 4-Nitrobenzylphosphonic acid, utilizing vibrational spectroscopy and single-crystal X-ray diffraction. Their findings highlight the compound's helical chains and the importance of hydrogen bonds in its structure (Wilk et al., 2014).
Chemical Reactions and Properties
Sánchez-Moreno et al. (2003) detailed the acid-base properties of related phosphonate compounds, providing insight into (4-Nitro-benzyl)-phosphonic acid's chemical behavior and interactions, particularly highlighting the potential for intramolecular hydrogen bonding (Sánchez-Moreno et al., 2003).
Physical Properties Analysis
The physical properties of (4-Nitro-benzyl)-phosphonic acid have been analyzed through various studies, with an emphasis on crystal structure, hydrogen bonding, and stability analyses. For instance, Garczarek et al. (2013) synthesized and characterized multifunctional phosphonic acids, shedding light on their crystalline structures and physical behaviors (Garczarek et al., 2013).
Chemical Properties Analysis
Montalti et al. (2000) explored the luminescent properties of ruthenium(II) bipyridyl-phosphonic acid complexes, indicating the potential of (4-Nitro-benzyl)-phosphonic acid in forming complexes with significant photophysical behavior (Montalti et al., 2000).
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Synthesis and Crystal Structure : (Wilk et al., 2014) described the synthesis and structural characterization of 4-Nitrobenzylphosphonic acid. They utilized vibrational spectroscopy and X-ray diffraction for structural analysis, comparing its intermolecular interactions with its carboxylic analogue.
Chemical Reactions and Derivatives :
- Synthetic Approaches : (Consiglio et al., 2000) explored the condensation of phenyl-phosphonic acids with halonitrobenzenes, leading to high yields of derivatives, including those related to 4-Nitrobenzyl-phosphonic acid.
- C-P Bond Cleavage : (Boduszek & Halama, 1998) investigated the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in an aqueous sodium hydroxide solution, providing insights into intramolecular redox reactions.
Biological and Medical Applications :
- Enzyme Inhibition Studies : (Halford et al., 1969) examined how 4-Nitrobenzylphosphonate acted as a competitive inhibitor of Escherichia coli alkaline phosphatase, providing valuable information for understanding enzyme mechanisms.
- Antitumor Activity : (Ćurić et al., 1996) studied palladium (II) complexes with derivatives of 4-Nitrobenzyl-phosphonic acid, testing their in vitro cytostatic activity against tumor cell lines.
Material Science and Catalysis :
- Complex Formation : (Schull et al., 1996) described the synthesis and characterization of palladium(II) and platinum(II) complexes containing 4-Nitrobenzyl-phosphonic acid derivatives, exploring their potential in catalysis.
Safety And Hazards
Orientations Futures
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, efficient preparative routes to phosphonic acid derivatives are a subject of continuing interest in synthetic chemistry .
Propriétés
IUPAC Name |
(4-nitrophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXRFYRXBFQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409218 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-benzyl)-phosphonic acid | |
CAS RN |
1205-62-5 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1205-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


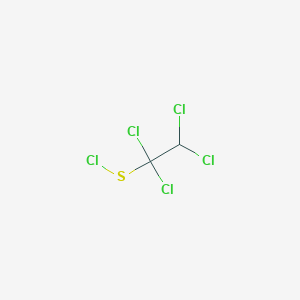

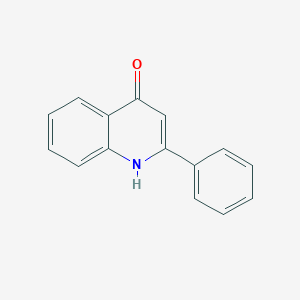
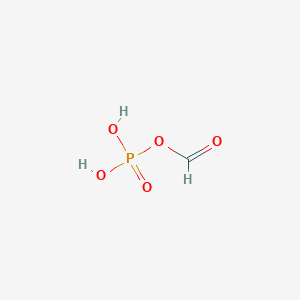



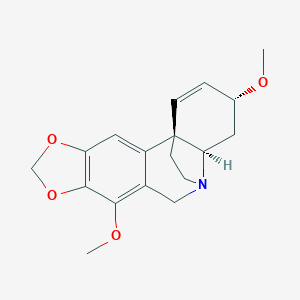

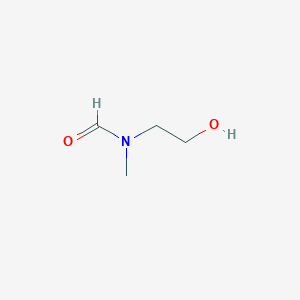

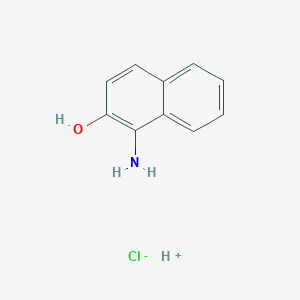
![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)